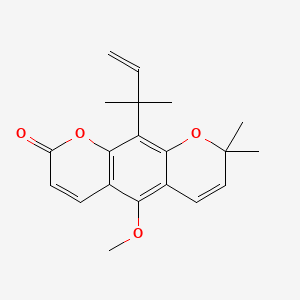
Dentatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dentatin is a member of coumarins. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Efficacy Against Different Cancer Types
Research indicates that dentatin possesses broad-spectrum anticancer activity against several types of cancer. Below is a summary of its efficacy against specific cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Prostate Cancer | PC-3, LNCaP | 10-30 | Induction of apoptosis via mitochondrial pathway |
| Hepatocellular Carcinoma | HepG2 | 20-40 | Apoptosis induction and ROS generation |
| Colon Cancer | HT-29 | 15-25 | ROS-mediated apoptosis and inflammatory cytokine release |
| Breast Cancer | MCF-7 | 5-15 | Inhibition of cell growth and induction of apoptosis |
| Lung Cancer | A549 | 12-22 | Cytotoxicity through ROS accumulation |
Case Studies and Research Findings
- Prostate Cancer : A study demonstrated that this compound significantly inhibited the growth of prostate cancer cell lines (PC-3 and LNCaP) while sparing normal prostate epithelial cells. The mechanism involved apoptosis induction via mitochondrial disruption and ROS generation .
- Hepatocellular Carcinoma : Research indicated that this compound effectively induced apoptosis in HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer .
- Colon Cancer : In HT-29 cells, this compound not only induced apoptosis but also triggered a release of inflammatory cytokines, which may enhance anticancer immunity .
- Breast Cancer : this compound exhibited potent cytotoxicity against MCF-7 cells, with studies highlighting its ability to induce significant morphological changes indicative of apoptosis .
- Combination Therapies : Recent findings suggest that combining this compound with hydroxypropyl-beta-cyclodextrin enhances its solubility and bioavailability, potentially improving its efficacy as an anticancer drug carrier system .
Eigenschaften
CAS-Nummer |
22980-57-0 |
|---|---|
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
5-methoxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C20H22O4/c1-7-19(2,3)15-17-12(8-9-14(21)23-17)16(22-6)13-10-11-20(4,5)24-18(13)15/h7-11H,1H2,2-6H3 |
InChI-Schlüssel |
QBFYQVZGIDUNIY-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C |
Kanonische SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C |
Key on ui other cas no. |
22980-57-0 |
Synonyme |
dentatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















